molecular formula C23H24N2O2S B6489076 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 903289-32-7

3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6489076
CAS No.: 903289-32-7
M. Wt: 392.5 g/mol
InChI Key: BQEHBUXVVNEIKU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-methoxy group, linked via an ethyl bridge to a tetrahydroisoquinoline moiety and a thiophen-2-yl group. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the methoxy group could influence metabolic stability and solubility .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-20-9-4-8-18(14-20)23(26)24-15-21(22-10-5-13-28-22)25-12-11-17-6-2-3-7-19(17)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHBUXVVNEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS Number: 903289-32-7) is a synthetic compound with a complex molecular structure that includes a methoxy group, a tetrahydroisoquinoline moiety, and a thiophene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90) and its implications in cancer therapy.

Molecular Structure

The molecular formula of the compound is C23H24N2O2SC_{23}H_{24}N_{2}O_{2}S with a molecular weight of 392.5 g/mol. The structure can be represented as follows:

3 Methoxy N 2 1 2 3 4 tetrahydroisoquinolin 2 yl 2 thiophen 2 yl ethyl benzamide\text{3 Methoxy N 2 1 2 3 4 tetrahydroisoquinolin 2 yl 2 thiophen 2 yl ethyl benzamide}

Hsp90 Inhibition

Recent studies have indicated that compounds similar to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide serve as potent inhibitors of Hsp90. Hsp90 is a chaperone protein that plays a critical role in the stabilization and activation of various client proteins involved in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins and subsequently induces apoptosis in cancer cells.

In Vitro Studies :
Research has shown that related compounds exhibit significant antiproliferative activity against several cancer cell lines including:

  • HCT-116 (colon cancer)
  • Hep3B (liver cancer)
  • PC-3 (prostate cancer)

For instance, one study reported an IC50 value of approximately 0.46 mM for a related compound against HCT-116 cells .

The mechanism by which this compound exerts its biological activity is primarily through the disruption of the Hsp90-client protein interaction. This results in the destabilization of oncogenic proteins and promotes cell death pathways such as apoptosis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various heterocyclic compounds, including derivatives of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide. The results indicated that these compounds exhibited dose-dependent inhibition of cell proliferation in multiple cancer cell lines. The study highlighted that compounds with structural similarities demonstrated enhanced binding affinity to Hsp90 compared to traditional inhibitors .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neurodegenerative diseases. It was found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications beyond oncology .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (mM) Mechanism
AntiproliferativeHCT-116~0.46Hsp90 Inhibition
AntiproliferativeHep3BNot specifiedHsp90 Inhibition
AntiproliferativePC-3Not specifiedHsp90 Inhibition
NeuroprotectiveNeuronal CellsNot specifiedReduction of oxidative stress

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide exhibit promising anticancer properties. Research has shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins which are crucial in regulating cell death pathways .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in several studies. These compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the methoxy group in the compound may enhance its lipophilicity, facilitating better penetration across the blood-brain barrier .

Antidepressant Properties

There is emerging evidence suggesting that tetrahydroisoquinoline derivatives possess antidepressant-like effects. These effects may be attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural characteristics of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide may contribute to its efficacy in modulating mood and emotional responses .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Compounds containing thiophene rings have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry examined a series of tetrahydroisoquinoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications on the isoquinoline core significantly impacted cytotoxicity and apoptosis induction. Specifically, compounds with similar structures to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide showed IC50 values in the low micromolar range against breast and colon cancer cell lines .

Case Study 2: Neuroprotection in Animal Models

In another study focusing on neuroprotection, animal models treated with tetrahydroisoquinoline derivatives exhibited reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The research highlighted the compound's ability to upregulate antioxidant defenses while downregulating apoptotic pathways .

Case Study 3: Anti-inflammatory Effects

Research conducted on the anti-inflammatory potential of thiophene-containing compounds revealed that they could effectively reduce inflammation in murine models of arthritis. The study demonstrated significant decreases in edema and inflammatory cytokines following treatment with compounds structurally related to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 3-Methoxybenzamide, tetrahydroisoquinoline, thiophen-2-yl ethyl ~440–460* Hypothesized receptor modulation
V018-0273 () 3-Methoxybenzamide, benzoxazepine, methoxyphenyl ethyl 460.53 Higher polarity due to benzoxazepine
28a () 6-Acetamido-tetrahydroisoquinoline, benzylcarbamoyl ~500–550* Selective antagonism (receptor-specific)
898433-13-1 () 3-Fluorobenzamide, furan-2-yl ethyl (vs. thiophene) ~380–400* Reduced lipophilicity (furan vs. thiophene)

*Estimated based on structural analogs.

Role of Tetrahydroisoquinoline Substituents

  • 6-Position Modifications: Compounds like 28a–28c () demonstrate that acyl groups (e.g., acetamido, hexanamide) at the 6-position enhance receptor selectivity.
  • N-Substituents : The benzylcarbamoyl group in 28a increases steric bulk, which may hinder binding in some targets compared to the target compound’s simpler ethyl-thiophene bridge.

Impact of Heterocyclic Moieties

  • Thiophene vs. Furan : Replacing thiophene (target compound) with furan (898433-13-1 , ) reduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) but may improve metabolic stability due to furan’s lower susceptibility to oxidation .
  • Benzamide vs.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Methoxy groups (target compound, V018-0273) may slow hepatic metabolism compared to non-substituted benzamides .
  • Receptor Binding: Docking studies in suggest that triazole-thiazole hybrids (e.g., 9c) occupy specific hydrophobic pockets, a feature the target compound may replicate via its thiophene and tetrahydroisoquinoline groups .

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